molecular formula C22H23NO4 B12180370 7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one

7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B12180370
M. Wt: 365.4 g/mol
InChI Key: MMCKWDBPDYZIFC-UHFFFAOYSA-N
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Description

7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and 2-phenylmorpholine.

    Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with a suitable alkylating agent, such as benzyl bromide, in the presence of a base like potassium carbonate. This reaction is typically carried out in a solvent like acetone at elevated temperatures.

    Cyclization: The resulting intermediate is then subjected to cyclization under acidic conditions to form the chromen-2-one core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylmorpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Antioxidant Activity: It exhibits antioxidant properties, making it useful in preventing oxidative stress-related diseases.

Medicine

    Anti-inflammatory: The compound has been studied for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.

    Anticancer: Preliminary studies suggest that it may have anticancer properties, inhibiting the growth of certain cancer cell lines.

Industry

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Cosmetics: The compound’s antioxidant properties make it a valuable ingredient in cosmetic formulations.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

    Reactive Oxygen Species Scavenging: The compound can scavenge reactive oxygen species, preventing cellular damage.

    DNA Interaction: It may interact with DNA, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial and antioxidant properties.

    4-methylumbelliferone: Another coumarin derivative with similar biological activities.

    Warfarin: A well-known anticoagulant that shares the chromen-2-one core structure.

Uniqueness

7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one is unique due to the presence of the 2-phenylmorpholin-4-yl group, which enhances its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]chromen-2-one

InChI

InChI=1S/C22H23NO4/c1-14-15(2)22(25)27-21-17(14)8-9-19(24)18(21)12-23-10-11-26-20(13-23)16-6-4-3-5-7-16/h3-9,20,24H,10-13H2,1-2H3

InChI Key

MMCKWDBPDYZIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOC(C3)C4=CC=CC=C4)O)C

Origin of Product

United States

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